(E)-3-Benzylidenedihydrofuran-2(3H)-one
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Overview
Description
(E)-3-Benzylidenedihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans It is characterized by a benzylidene group attached to a dihydrofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Benzylidenedihydrofuran-2(3H)-one typically involves the condensation of benzaldehyde with dihydrofuran-2(3H)-one under basic conditions. One common method is the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol solvent. The reaction is carried out at room temperature, and the product is obtained after purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium or copper can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Benzylidenedihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Benzylidene carboxylic acid or benzylidene ketone.
Reduction: Benzyl dihydrofuranone.
Substitution: Various substituted dihydrofuranones depending on the nucleophile used.
Scientific Research Applications
(E)-3-Benzylidenedihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-Benzylidenedihydrofuran-2(3H)-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-Benzylidenedihydrofuran-2(3H)-one: Lacks the (E)-configuration, which can affect its reactivity and biological activity.
3-(Benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives: These compounds have similar structural features but different functional groups, leading to varied applications and properties.
Uniqueness
(E)-3-Benzylidenedihydrofuran-2(3H)-one is unique due to its specific (E)-configuration, which can influence its chemical reactivity and biological activity. This configuration can lead to different interactions with molecular targets compared to its isomers or structurally similar compounds.
Properties
IUPAC Name |
(3Z)-3-benzylideneoxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11-10(6-7-13-11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b10-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDMVZSYTMJVEK-NTMALXAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1COC(=O)/C1=C\C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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